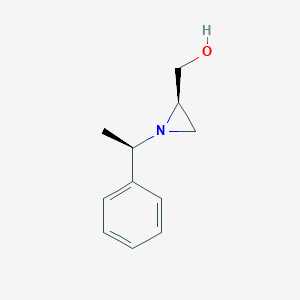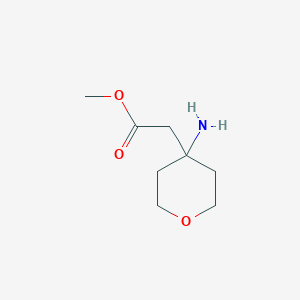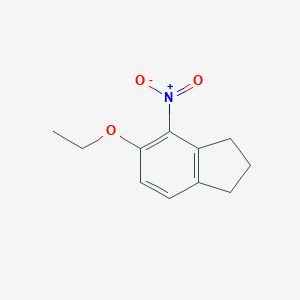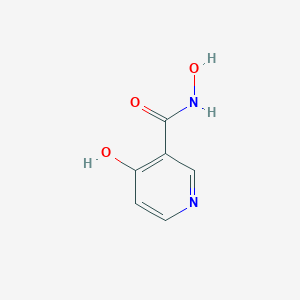
N,4-dihydroxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dihydroxynicotinamide (DHNA) is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. DHNA is a derivative of niacin, also known as vitamin B3, and has been found to have various biochemical and physiological effects.
作用機序
DHNA has been found to regulate various signaling pathways such as the NF-κB and Nrf2 pathways. DHNA has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. DHNA has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
生化学的および生理学的効果
DHNA has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DHNA has been shown to scavenge free radicals and protect cells from oxidative stress. DHNA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. DHNA has also been found to protect neurons from oxidative stress and prevent neuronal death.
実験室実験の利点と制限
DHNA has various advantages for lab experiments such as its stability and purity. DHNA can be easily synthesized and purified, making it a cost-effective and reliable compound for research. However, DHNA has some limitations such as its solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are various future directions for DHNA research such as its potential use as a therapeutic agent for various diseases. DHNA can be further studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. DHNA can also be studied for its potential use in combination therapy with other drugs. Further research can also be done on the mechanism of action of DHNA and its interaction with other signaling pathways.
Conclusion:
In conclusion, DHNA is a promising molecule with potential therapeutic applications in various fields of research. DHNA has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. DHNA can be easily synthesized and purified, making it a reliable compound for research. Further research can be done on DHNA to explore its full potential as a therapeutic agent.
合成法
DHNA can be synthesized through the reaction of niacin with nitrous acid. The reaction results in the formation of DHNA, which can be further purified through various methods such as column chromatography. The purity of DHNA is crucial for its use in scientific research.
科学的研究の応用
DHNA has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. DHNA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in various diseases such as arthritis and cardiovascular diseases. DHNA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for these diseases. DHNA has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
185949-07-9 |
|---|---|
製品名 |
N,4-dihydroxynicotinamide |
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC名 |
N-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10) |
InChIキー |
LPFMDJRUVDNRRX-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=CC(=C1O)C(=O)NO |
SMILES |
C1=CNC=C(C1=O)C(=O)NO |
正規SMILES |
C1=CN=CC(=C1O)C(=O)NO |
同義語 |
3-Pyridinecarboxamide,N,4-dihydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



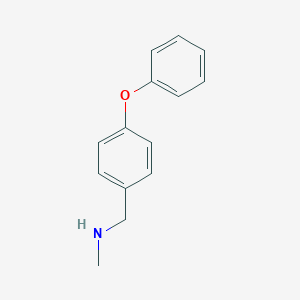
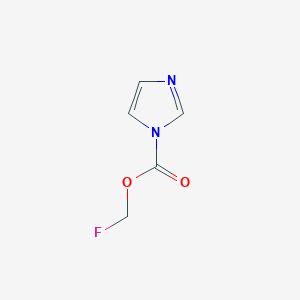
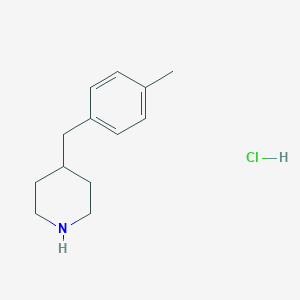
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
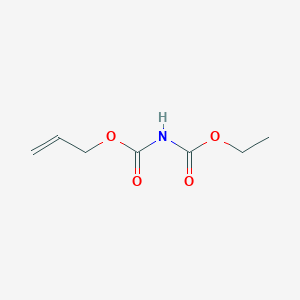
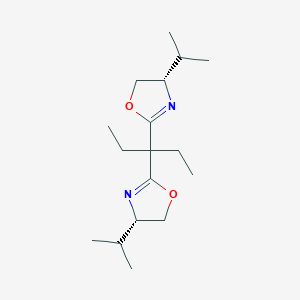
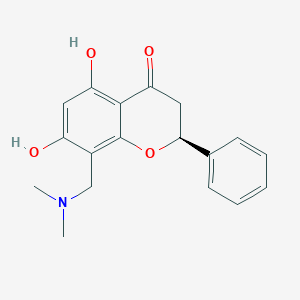
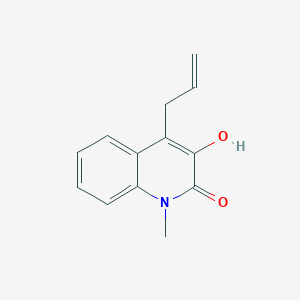
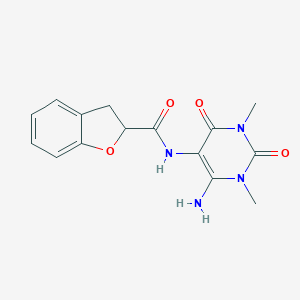
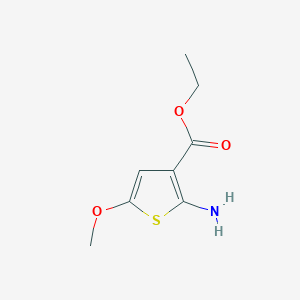
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
